1-Butyl-3-nitro-1H-pyrazole
Overview
Description
1-Butyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science . The presence of a nitro group at the third position and a butyl group at the first position of the pyrazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
1-Butyl-3-nitro-1H-pyrazole is a derivative of the pyrazole family . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes at the molecular level . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Biochemical Pathways
For instance, some pyrazoles were prepared from aryl methyl ketones via Claisen condensation with aromatic esters and followed by cyclization with hydrazine monohydrate .
Result of Action
As mentioned earlier, a synthesized pyrazole derivative was found to cause 4 t1 cells to die by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-nitro-1H-pyrazole typically involves the nitration of 1-butylpyrazole. One common method is the reaction of 1-butylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-Butyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-nitro-1H-pyrazole has found applications in several scientific research areas:
Comparison with Similar Compounds
- 1-Butyl-4-nitro-1H-pyrazole
- 1-Butyl-3-amino-1H-pyrazole
- 1-Butyl-3,5-dinitro-1H-pyrazole
Properties
IUPAC Name |
1-butyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-5-9-6-4-7(8-9)10(11)12/h4,6H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULVPSYBSQFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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